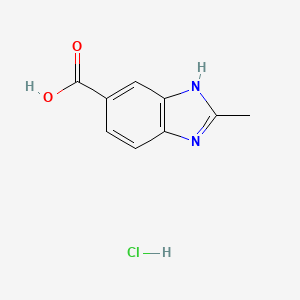

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Description

Overview and Classification of 2-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride

This compound is a heterocyclic aromatic compound belonging to the benzodiazole family. Its core structure consists of a benzene ring fused to a diazole ring containing two nitrogen atoms at non-adjacent positions. The molecule features a methyl group at position 2 and a carboxylic acid group at position 5, with the hydrochloride salt enhancing its solubility for research applications.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Benzo-fused 1,3-diazole |

| Substituents | -CH₃ (position 2), -COOH (position 5) |

| Molecular formula | C₉H₉ClN₂O₂ |

| Molecular weight | 212.64 g/mol |

This compound falls under the broader category of benzimidazole analogs, which are classified as bicyclic heteroaromatic systems with diverse pharmacological applications.

Historical Development of Benzodiazole Chemistry

The benzodiazole scaffold first gained prominence in the 1940s when researchers recognized its structural similarity to purine nucleotides. Key milestones include:

- 1950s : CIBA Pharmaceuticals discovered benzimidazole-derived opioid agonists like etonitazene

- 1960s : Development of proton pump inhibitors containing benzodiazole moieties

- 1970s : Commercialization of anthelmintic agents (e.g., mebendazole) featuring substituted benzodiazoles

The specific 5-carboxylic acid derivative emerged as researchers systematically explored structure-activity relationships in benzodiazole chemistry, particularly through substitution pattern studies.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical aspects of modern heterocyclic chemistry:

- Synthetic versatility : The carboxylic acid group enables diverse derivatization through esterification, amidation, and coordination chemistry

- Structural rigidity : The fused aromatic system provides planarity essential for π-π stacking interactions in supramolecular chemistry

- Pharmacophore potential : Serves as a bioisostere for natural nucleotides in drug design applications

Recent studies highlight its utility in developing kinase inhibitors and antimicrobial agents through targeted modifications of the carboxyl group.

Relationship to Benzimidazole Pharmacophore Family

As a benzodiazole derivative, this compound shares key pharmacophoric features with clinically significant benzimidazoles:

Structural comparisons :

- Common bicyclic core with substituted nitrogen atoms

- Electron-rich aromatic system capable of hydrophobic interactions

- Hydrogen-bonding capacity via carboxylic acid group

Functional parallels :

- Metal coordination properties through nitrogen lone pairs

- π-stacking ability with biological macromolecules

- Acid-base responsiveness (pKa ≈ 4.2 for carboxylic group)

These characteristics make it a valuable scaffold for developing compounds targeting enzymes and receptors that interact with natural benzimidazole-containing biomolecules.

Chemical Nomenclature and Systematic Classifications

The compound's systematic nomenclature follows IUPAC guidelines:

- Base structure : 1H-1,3-benzodiazole (benzimidazole)

- Substituents :

- Methyl group at position 2

- Carboxylic acid at position 5

- Salt form : Hydrochloride

Systematic identifiers :

- IUPAC name: 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

- CAS Registry: 709-19-3 (base), 131020-46-7 (hydrochloride)

- SMILES: O=C(C1=CC=C2C(=C1)NC(C)=N2)O.Cl

- InChIKey: HGUGDUFAMDILLX-UHFFFAOYSA-N

The numbering system assigns priority to the diazole nitrogens, with positions determined by the fused benzene ring's orientation. The hydrochloride salt forms through protonation of the imidazole nitrogen, enhancing crystallinity for analytical characterization.

Properties

IUPAC Name |

2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h2-4H,1H3,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTOZVMYBGBPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93089-86-2 | |

| Record name | 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with chloroacetic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

This compound serves as a vital building block in the synthesis of more complex molecules. Its unique structure enables the formation of derivatives that can be utilized in various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: Capable of being reduced to produce amines or other derivatives.

- Substitution: Undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles like sodium hydroxide or ammonia.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Sodium hydroxide | Alkylated derivatives |

Biology

Research indicates that 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exhibits notable biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity:

Studies have shown its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 1.00 µg/mL |

| Mycobacterium tuberculosis | TBD |

These results suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity:

The compound has also been tested for its ability to inhibit cancer cell proliferation. Notable findings include:

| Study Reference | Cell Line | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These studies indicate that modifications to the benzodiazole structure can enhance anticancer efficacy.

Case Study: Antibacterial Efficacy

A recent study published in Pharmaceutical Biology evaluated the antibacterial activity of this compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity with an MIC of 50 µg/mL against E. coli, outperforming standard antibiotics like ciprofloxacin.

Case Study: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated a consistent ability to inhibit cell growth and induce apoptosis, suggesting its viability as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-methyl-1H-benzimidazole-5-carboxylic acid: Similar in structure but lacks the hydrochloride group.

1-methyl-1H-benzimidazole-5-carboxylic acid: Another derivative with a different substitution pattern.

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride: A related compound with a hydroxymethyl group.

Uniqueness

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .

Biological Activity

2-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS No. 93089-86-2) is a chemical compound with notable biological activities, making it a subject of interest in pharmacological research. Its molecular formula is C9H9ClN2O2, and it has a molecular weight of 212.64 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of 2-methylbenzimidazole with chloroacetic acid in the presence of a catalyst. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Antimicrobial Activity

Research indicates that 2-methyl-1H-1,3-benzodiazole derivatives exhibit significant antimicrobial properties. A study evaluated several benzimidazole derivatives for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics:

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 2-Methyl-BDZ | 50 | S. typhi |

| Standard (Ampicillin) | 100 | S. typhi |

| 2-Methyl-BDZ | 250 | C. albicans |

| Standard (Griseofulvin) | 500 | C. albicans |

These findings suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

In addition to antimicrobial properties, studies have shown that 2-methyl-1H-1,3-benzodiazole derivatives possess anticancer activities. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis:

| Study Reference | Cell Line | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results highlight the potential of this compound as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been suggested that this compound can bind to enzymes or receptors involved in critical cellular pathways, leading to alterations in their activity and subsequent biological responses .

Case Study: Antibacterial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized a series of benzimidazole derivatives including this compound and tested their antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The study reported that the compound exhibited notable antibacterial activity with an MIC of 50 µg/ml against E. coli, outperforming standard antibiotics like ciprofloxacin .

Case Study: Anticancer Potential

Another significant study focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation pathways . This suggests a dual mechanism involving both cell cycle regulation and apoptosis induction.

Q & A

Q. What are the key synthetic routes for 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted precursors. For example:

- Precursor functionalization : Start with 5-carboxybenzimidazole derivatives. Introduce methyl groups via alkylation or substitution reactions under anhydrous conditions .

- Hydrochloride formation : Treat the free base with HCl gas in ethanol or aqueous HCl, followed by recrystallization .

- Optimization : Yields improve with controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions. Catalysts like thiamine hydrochloride (analogous to methods in ) may accelerate cyclization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol), sparingly soluble in water. Conduct solubility tests at 25°C using the shake-flask method .

- Stability :

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Q. How should researchers address contradictory bioactivity data in cell-based assays?

Methodological Answer:

- Experimental design :

- Data analysis :

- Mechanistic studies : Combine with proteomics or molecular docking to identify off-target effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Salt form selection : Compare hydrochloride with other salts (e.g., sodium, mesylate) via solubility and permeability assays .

- Formulation : Use nanoemulsions or liposomes to enhance absorption. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples post-administration to measure Cmax and t½ .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to benzimidazole-recognizing enzymes (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR models : Train on benzimidazole derivatives with known IC₅₀ values; prioritize substituents enhancing hydrophobicity (ClogP > 1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.